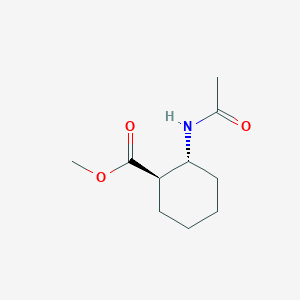
2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is also known as BPO and is a member of the oxazole family of compounds.
Mecanismo De Acción
The mechanism of action of BPO is not well understood. However, it has been suggested that BPO exerts its biological effects by binding to specific targets in cells and altering their function.
Biochemical and Physiological Effects:
BPO has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BPO has been shown to possess anti-microbial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPO in lab experiments is its high purity and stability. BPO is also readily available and relatively inexpensive. However, one limitation of using BPO is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on BPO. One potential area of research is the development of BPO-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the synthesis of BPO derivatives with enhanced biological activity. Finally, BPO could be further studied for its potential applications in material science and organic synthesis.
Métodos De Síntesis
The synthesis of BPO involves the condensation of 4-bromoacetophenone and methylglyoxal in the presence of a base such as potassium carbonate. This reaction yields BPO as a white crystalline solid with a melting point of 154-156°C.
Aplicaciones Científicas De Investigación
BPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. BPO has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
183559-32-2 |
|---|---|
Nombre del producto |
2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one |
Fórmula molecular |
C10H8BrNO2 |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H8BrNO2/c1-6-10(13)14-9(12-6)7-2-4-8(11)5-3-7/h2-6H,1H3 |
Clave InChI |
KSOSBCIAJWGRNI-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)Br |
SMILES canónico |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)Br |
Sinónimos |
5(4H)-Oxazolone, 2-(4-bromophenyl)-4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





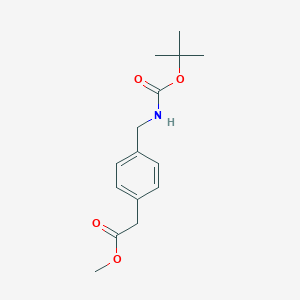

![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)

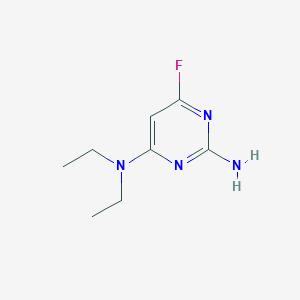
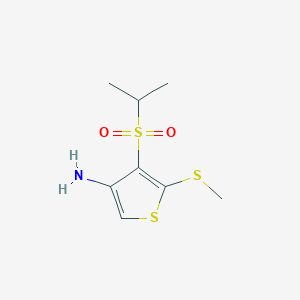

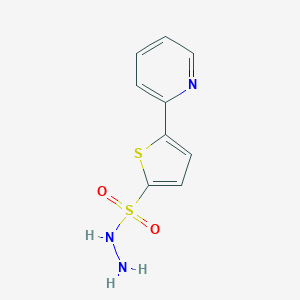
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)

